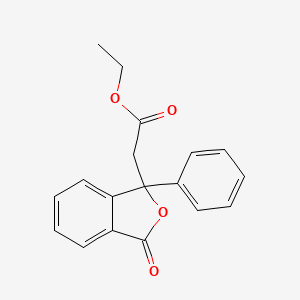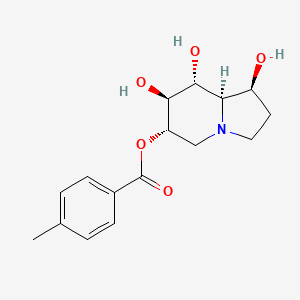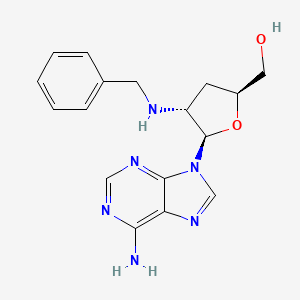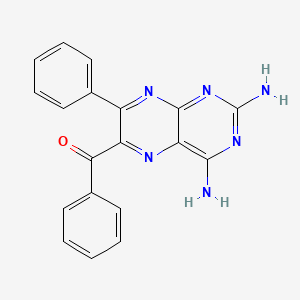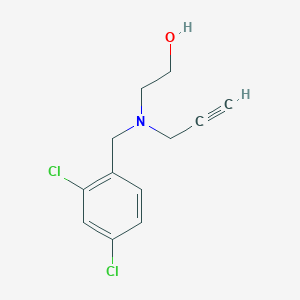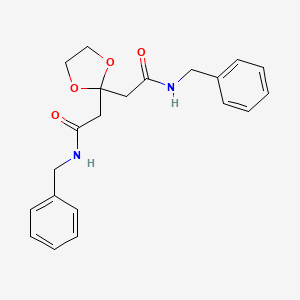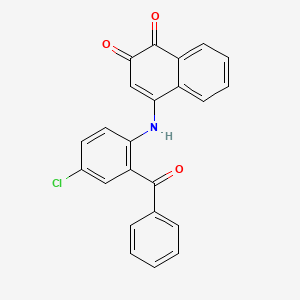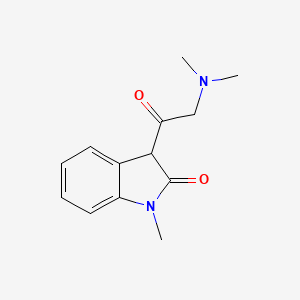
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three amine groups, a dibromophenyl group, and a nitroso group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, brominated aromatic compounds, and nitrosating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield
Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity
Safety: Handling of hazardous reagents and by-products
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitroso or nitro groups
Reduction: Reduction of nitroso groups to amines
Substitution: Replacement of bromine atoms with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Applications De Recherche Scientifique
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic applications
Industry: Utilized in the development of new materials or chemical processes
Mécanisme D'action
The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:
Molecular Targets: Enzymes, receptors, or nucleic acids
Pathways: Inhibition or activation of specific biochemical pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring
Nitroso Derivatives: Compounds containing nitroso groups
Brominated Aromatics: Compounds with bromine atoms on aromatic rings
Uniqueness
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
91211-34-6 |
|---|---|
Formule moléculaire |
C10H8Br2N6O |
Poids moléculaire |
388.02 g/mol |
Nom IUPAC |
4-N-(3,4-dibromophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8Br2N6O/c11-5-2-1-4(3-6(5)12)15-9-7(18-19)8(13)16-10(14)17-9/h1-3H,(H5,13,14,15,16,17) |
Clé InChI |
QUAYEGFIVVYSFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC(=NC(=C2N=O)N)N)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




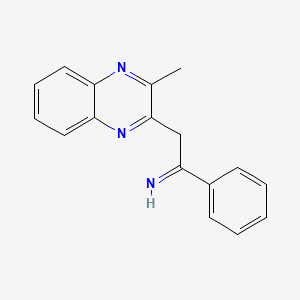
![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)
